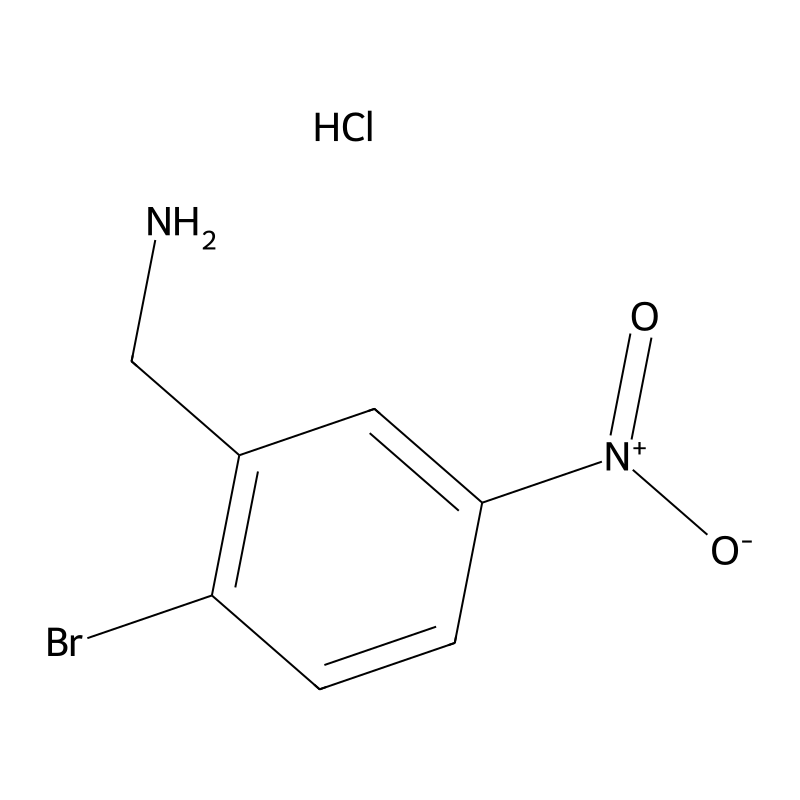

2-Bromo-5-nitro-benzylamine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-nitro-benzylamine hydrochloride is a chemical compound characterized by the presence of a bromine atom and a nitro group on a benzylamine structure. Its molecular formula is C7H8BrClN2O2, and it has a molecular weight of approximately 239.51 g/mol. This compound typically appears as a white to off-white crystalline solid and is soluble in water and organic solvents like methanol and chloroform. The compound is often stored at temperatures between 2°C and 8°C to maintain its stability and purity of around 95% .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and potential applications.

- Acylation: The amine group can react with acyl chlorides to form amides, which are useful in synthesizing more complex molecules.

These reactions make it a valuable intermediate in organic synthesis, particularly in pharmaceutical chemistry.

Research indicates that 2-Bromo-5-nitro-benzylamine hydrochloride exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. The presence of the nitro group contributes to its bioactivity, as nitro compounds often have antimicrobial properties. Additionally, its structural similarity to other biologically active compounds suggests that it may interact with various biological targets, although specific mechanisms of action are still under investigation.

Several methods have been developed for synthesizing 2-Bromo-5-nitro-benzylamine hydrochloride:

- Nitration of Benzylamine: Benzylamine can be nitrated using nitric acid to introduce the nitro group at the desired position.

- Bromination: The nitrated product can then undergo bromination using bromine or brominating agents to introduce the bromine atom.

- Formation of Hydrochloride Salt: Finally, the amine can be converted into its hydrochloride salt by reacting with hydrochloric acid.

These steps highlight the compound's synthetic versatility and its role as an intermediate in further chemical transformations.

2-Bromo-5-nitro-benzylamine hydrochloride finds applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs, particularly those targeting bacterial infections.

- Organic Synthesis: The compound is utilized in creating more complex organic molecules, including dyes and agrochemicals.

- Chemical Research: It is often used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Studies on the interactions of 2-Bromo-5-nitro-benzylamine hydrochloride with biological systems are ongoing. Preliminary results suggest potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-Bromo-5-nitro-benzylamine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-5-nitroaniline | 82607 | Amino group instead of amine; used in dyes |

| 2-Bromo-5-nitrobenzaldehyde | 2301069 | Contains an aldehyde group; used in synthesis |

| 2-Bromo-4-nitrobenzylamine | 77337 | Different position of nitro group; similar uses |

| 1-Bromo-3-methoxy-5-nitrobenzene | 16618 | Methoxy substitution; varying biological activity |

| 1-Bromo-2-methoxy-3-nitrobenzene | 98775 | Similar structure; different substituents |

These compounds demonstrate variations in functional groups and positions that influence their chemical behavior and applications, making each unique despite their structural similarities.